4-bromo-1H-indol-2-amine hydrochloride
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Overview
Description
4-bromo-1H-indol-2-amine hydrochloride is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and an amine group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-indol-2-amine hydrochloride typically involves the bromination of 1H-indole-2-amine. One common method is the electrophilic aromatic substitution reaction, where 1H-indole-2-amine is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the synthesis might involve more scalable and cost-effective methods. For instance, the use of bromine gas in a continuous flow reactor can provide better control over the reaction conditions and yield. Additionally, the purification process might involve crystallization or chromatography to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-indol-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated or reduced amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-1H-indol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1H-indol-2-amine hydrochloride largely depends on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to different biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-indol-2-amine hydrochloride
- 4-fluoro-1H-indol-2-amine hydrochloride
- 4-iodo-1H-indol-2-amine hydrochloride
Comparison
Compared to its analogs, 4-bromo-1H-indol-2-amine hydrochloride may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMSMJJXXNCTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)N)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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